3a,7a-Di-epi-perindopril, (3aR,7aR)-
Description
3a,7a-Di-epi-perindopril, (3aR,7aR)-, is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor perindopril. Its structure features epimerization at both the 3a and 7a positions, resulting in the (3aR,7aR) configuration. This modification alters the spatial arrangement of the bicyclic furo[3,4-c]pyridine core compared to the parent compound. Key structural elements include:
- Bicyclic framework: A fused furopyridine system with stereochemical specificity.
- Substituents: Functional groups critical for ACE inhibition, such as carboxylate and tert-butoxycarbonyl (Boc) moieties .
- Stereochemical significance: The (3aR,7aR) configuration impacts hydrogen-bonding patterns and molecular recognition, as discussed in crystallographic studies .
Synthesis routes for related diastereomers (e.g., Reference Example 72 in EP 4 374 877 A2) involve stereoselective alkylation and cyclization steps, with configurations confirmed via X-ray crystallography using tools like SHELXL and ORTEP-3 .
Properties
CAS No. |
145513-32-2 |
|---|---|
Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16-/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-NPJQDHAYSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Di-epi-perindopril involves multiple steps, including the formation of the octahydroindole ring system and the subsequent attachment of the perindopril side chain. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a,7a-Di-epi-perindopril follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3a,7a-Di-epi-perindopril undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3a,7a-Di-epi-perindopril has several scientific research applications, including:
Chemistry: Used as a reference compound in stereochemical studies.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3a,7a-Di-epi-perindopril involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, 3a,7a-Di-epi-perindopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Structural Analogues in Patent Literature
Compound A :
- Name: 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridin-1-yl]methyl]-2,3-difluorophenyl]hept-6-ynoic acid .
- Comparison :
- Core structure : Pyrrolopyridine vs. furopyridine in 3a,7a-di-epi-perindopril.
- Substituents : Fluorophenyl and alkyne groups enhance lipophilicity, contrasting with perindopril’s carboxylate focus.
- Stereochemistry : The 4aR configuration influences ring puckering, as quantified by Cremer-Pople coordinates .
Stereochemical and Hydrogen-Bonding Analysis
| Parameter | 3a,7a-Di-epi-perindopril | Perindopril (Parent) | Compound B (Boc Derivative) |
|---|---|---|---|
| Configuration | (3aR,7aR) | (3aS,7aS) | (3aR,7aR) |
| Ring Puckering (Q) | ~0.5 Å (estimated) | ~0.3 Å | ~0.6 Å (Boc steric effects) |
| Hydrogen-Bond Donors | 2 | 3 | 1 |
| ACE Binding Affinity | Hypothetically reduced | High | Not reported |
Key Findings :
- Hydrogen-bonding networks, critical for molecular recognition, differ due to altered donor/acceptor positions .
Implications for Drug Design
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